molecular formula C10H8OS B1353367 3-Phenoxythiophene CAS No. 63285-84-7

3-Phenoxythiophene

Cat. No. B1353367
CAS RN: 63285-84-7
M. Wt: 176.24 g/mol
InChI Key: DXSHUWUDKNEGFS-UHFFFAOYSA-N
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Patent
US05594021

Procedure details

Cuprous chloride (3.08 g, 31.1 mmol) and phenol (8.78 g, 93.3 mmol) were sequentially added to a solution of 3-bromothiophene (5.06 g, 31.1 mmol) in pyridine (150 ml). Sodium hydride (3.73 g, 93.3 mmol, 60% dispersion in mineral oil) was then slowly added. The reaction was heated at reflux for 20 hours under Argon. The pyridine was removed under reduced pressure. The residue was diluted with Et2O (200 ml) and washed with 1N NaOH (3×100 ml), 1N HCl (2×150 ml) and 1N NaOH (150 ml). The organic layer was dried (MgSO4), filtered, and the solvent was evaporated. The residue was chromatographed using hexanes to give 3-phenoxy-thiophene as a clear oil (4.0 g, 74% yield).
[Compound]
Name
Cuprous chloride
Quantity
3.08 g
Type
reactant
Reaction Step One
Quantity
8.78 g
Type
reactant
Reaction Step One
Quantity
5.06 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
3.73 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]1([OH:7])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.Br[C:9]1[CH:13]=[CH:12][S:11][CH:10]=1.[H-].[Na+]>N1C=CC=CC=1>[O:7]([C:9]1[CH:13]=[CH:12][S:11][CH:10]=1)[C:1]1[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1 |f:2.3|

Inputs

Step One
Name
Cuprous chloride
Quantity
3.08 g
Type
reactant
Smiles
Name
Quantity
8.78 g
Type
reactant
Smiles
C1(=CC=CC=C1)O
Name
Quantity
5.06 g
Type
reactant
Smiles
BrC1=CSC=C1
Name
Quantity
150 mL
Type
solvent
Smiles
N1=CC=CC=C1
Step Two
Name
Quantity
3.73 g
Type
reactant
Smiles
[H-].[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 20 hours under Argon
Duration
20 h
CUSTOM
Type
CUSTOM
Details
The pyridine was removed under reduced pressure
ADDITION
Type
ADDITION
Details
The residue was diluted with Et2O (200 ml)
WASH
Type
WASH
Details
washed with 1N NaOH (3×100 ml), 1N HCl (2×150 ml) and 1N NaOH (150 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried (MgSO4)
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated
CUSTOM
Type
CUSTOM
Details
The residue was chromatographed

Outcomes

Product
Name
Type
product
Smiles
O(C1=CC=CC=C1)C1=CSC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 4 g
YIELD: PERCENTYIELD 74%
YIELD: CALCULATEDPERCENTYIELD 73%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.